

Introduction: The Foundational Stain of Histopathology

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Haematoxylin; Natural Black 1*

Cat. No.: *B8022256*

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Haematoxylin, a natural compound extracted from the heartwood of the logwood tree, *Haematoxylum campechianum*, is arguably the most important and widely used stain in histology and histopathology.[1] For over a century, its application in the classic Haematoxylin and Eosin (H&E) staining protocol has been the cornerstone of tissue analysis, providing the fundamental morphological detail upon which diagnoses are made. In its pure, crystalline form, haematoxylin is a colorless to pale yellow powder and, critically, is not an active dye.[2][3]

This guide provides a detailed examination of the molecular formula and weight of haematoxylin hydrate. It delves into the essential chemical transformations—oxidation and mordanting—that convert this precursor into a potent, selective nuclear stain. Understanding these core physicochemical properties is paramount for researchers, scientists, and drug development professionals who rely on haematoxylin-based staining for the accurate interpretation of cellular and tissue architecture.

Chemical Identity and Nomenclature

To ensure clarity in scientific communication and procurement, it is essential to distinguish haematoxylin by its standardized identifiers.

- IUPAC Name: (6a*S*,11*bR*)-7,11*b*-dihydro-6*H*-indeno[2,1-*c*]chromene-3,4,6*a*,9,10-pentol[4]
- CAS Number:
 - 517-28-2 (for anhydrous Haematoxylin)[4][5][6]

- 1412-19-7 (a deprecated number sometimes associated with the hydrate form)[4][7]
- Synonyms: Natural Black 1, C.I. 75290, Hematoxyline, Hydroxybrazilin.[1][6]

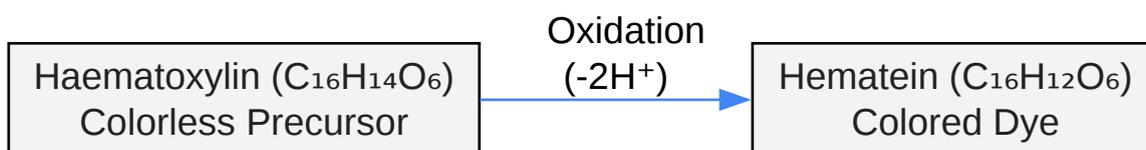
It is crucial to differentiate between haematoxylin and its oxidized form, haematein. Haematoxylin is the precursor molecule, while haematein is the actual colorant that forms complexes with metal ions to function as a stain.[3][8][9] Commercial haematoxylin solutions are often named for their formulator (e.g., Harris, Mayer's, Gill's) and differ in their choice of oxidant and mordant, which fine-tunes their staining characteristics.[9]

Molecular Formula and Structure

The chemical composition of haematoxylin defines its properties and reactivity. The anhydrous form provides the base for understanding its hydrated states.

- Anhydrous Haematoxylin: The molecular formula is $C_{16}H_{14}O_6$. [1][4][5]
- Haematoxylin Hydrate: Haematoxylin is hygroscopic and typically supplied as a hydrate. While the exact degree of hydration can vary, it is commonly found as a monohydrate or trihydrate.
 - Monohydrate: $C_{16}H_{14}O_6 \cdot H_2O$ [6]
 - Trihydrate: $C_{16}H_{14}O_6 \cdot 3H_2O$ [4]

The staining utility of haematoxylin is realized only after its oxidation to haematein, which introduces a quinoid ring structure essential for its chromogenic and metal-binding properties. [3]



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Caption: Conversion of colorless haematoxylin to the colored dye haematein via oxidation.

Molecular Weight Determination

The molecular weight (MW) is a fundamental parameter derived from the molecular formula. The calculation is based on the atomic weights of the constituent elements: Carbon (≈ 12.011 u), Hydrogen (≈ 1.008 u), and Oxygen (≈ 15.999 u).

The molecular weights for the different forms of haematoxylin are as follows:

- Anhydrous Haematoxylin ($C_{16}H_{14}O_6$):
 - $(16 \times 12.011) + (14 \times 1.008) + (6 \times 15.999) = 302.28$ g/mol [1][4]
- Haematoxylin Monohydrate ($C_{16}H_{14}O_6 \cdot H_2O$):
 - $302.28 + (2 \times 1.008 + 15.999) = 320.30$ g/mol
- Haematoxylin Trihydrate ($C_{16}H_{14}O_6 \cdot 3H_2O$):
 - $302.28 + 3 \times (2 \times 1.008 + 15.999) = 356.33$ g/mol

This data is summarized in the table below for easy reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Anhydrous Haematoxylin	$C_{16}H_{14}O_6$	302.28[5][7]	517-28-2[6]
Haematoxylin Monohydrate	$C_{16}H_{14}O_6 \cdot H_2O$	320.30	517-28-2
Haematoxylin Trihydrate	$C_{16}H_{14}O_6 \cdot 3H_2O$	356.33	517-28-2

The Mechanism of Staining: A Three-Step Process

The transformation of haematoxylin powder into a specific, high-contrast nuclear stain is a classic example of coordination chemistry. The process is not one of simple dye binding but a multi-step workflow involving oxidation and mordanting.

Step 1: Oxidation (Ripening)

Pure haematoxylin is not a stain.[3] It must first be oxidized to haematein, a process historically known as "ripening." This conversion can be achieved in two ways:

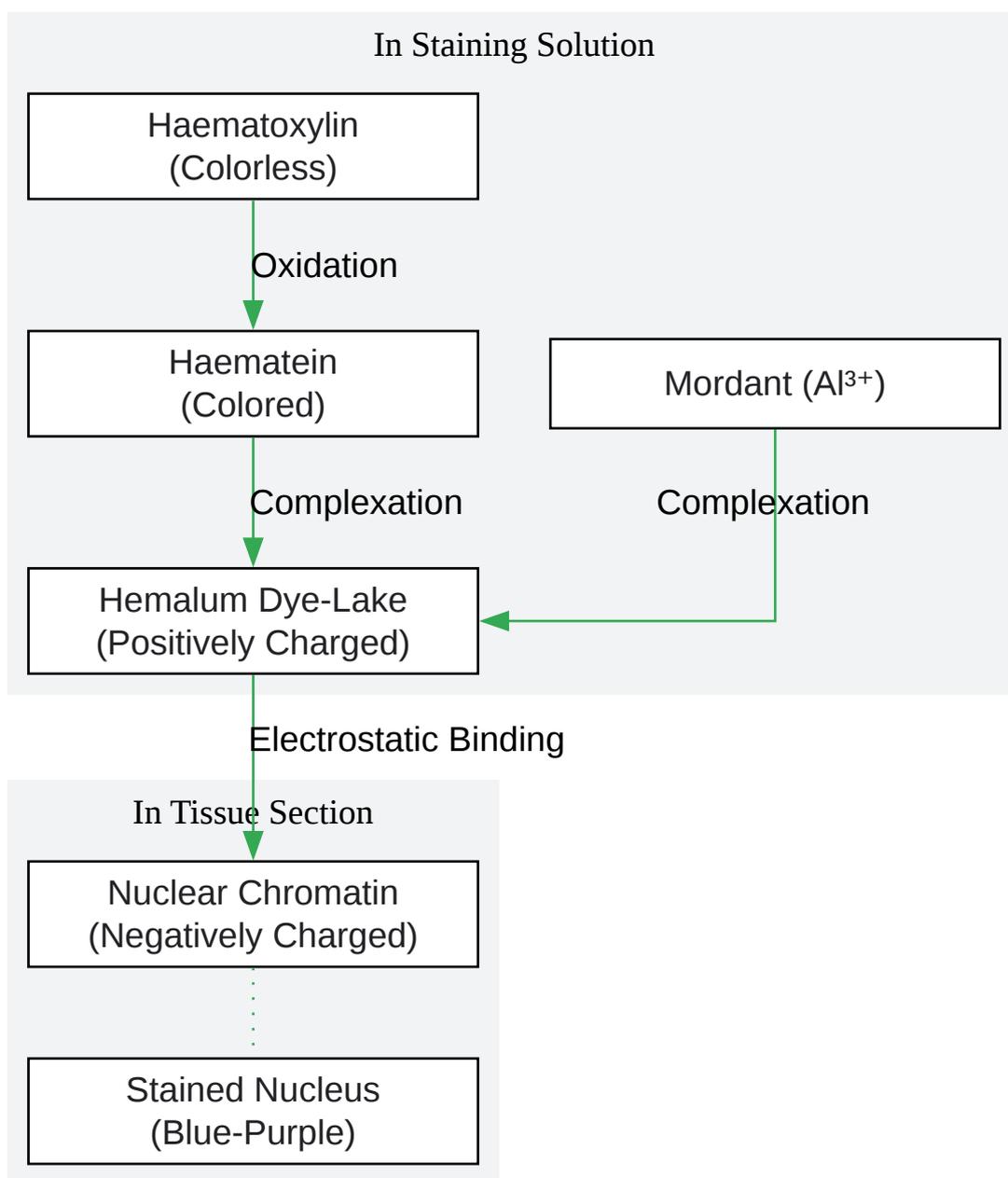
- **Natural Oxidation:** Slow exposure of the haematoxylin solution to atmospheric oxygen and light. This method can take months but is believed by some to produce a more stable stain.
- **Chemical Oxidation:** The addition of a chemical oxidizing agent, such as sodium iodate (NaIO_3) or mercuric oxide, provides a rapid, almost instantaneous conversion.[10] This is the most common method used in modern stain formulations for consistency and speed.

Step 2: Mordanting

Haematein itself has a poor affinity for tissue.[10] To become an effective stain, it requires a mordant, which is typically a metal salt. For nuclear staining, aluminum salts (e.g., potassium aluminum sulfate or "alum") are most common.[11][12] The metal ion (Al^{3+}) forms a coordination complex with haematein. This complex is known as a "lake" (e.g., hemalum).[3][8] This complexation imparts a net positive charge to the dye molecule.

Step 3: Binding to Tissue

Cell nuclei are rich in nucleic acids (DNA and RNA). The phosphate backbones of these molecules give the chromatin a strong negative charge, making it basophilic (base-loving).[10] The positively charged hemalum dye-lake is electrostatically attracted to the negatively charged chromatin, binding to it and staining the nucleus a deep blue-purple color.[11] The selectivity for the nucleus is enhanced by using the stain at a low pH, which protonates and neutralizes less acidic tissue components, preventing background staining.[3]



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Sources

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- To cite this document: BenchChem. [Introduction: The Foundational Stain of Histopathology]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8022256#molecular-weight-and-formula-of-haematoxylin-hydrate\]](https://www.benchchem.com/product/b8022256#molecular-weight-and-formula-of-haematoxylin-hydrate)

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